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Compound of Interest

Compound Name:
2-(2,6-Difluorophenyl)-2-

methylpropanoic acid

Cat. No.: B573162 Get Quote

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2,6-Difluorophenyl)-2-methylpropanoic acid, with CAS Number 1216838-87-7, is a

fluorinated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a difluorophenyl

ring attached to a sterically hindered propanoic acid moiety, makes it a valuable intermediate in

medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl

ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the

molecule, making it a key building block for the synthesis of novel pharmaceutical compounds,

particularly non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] This guide

provides an overview of its synthesis, proposed analytical characterization, and the logical

workflow for its structural elucidation.

Compound Details:

IUPAC Name: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid

CAS Number: 1216838-87-7[1][2][3]

Molecular Formula: C₁₀H₁₀F₂O₂[2]
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Molecular Weight: 200.18 g/mol [1][2]

Synthesis and Characterization Workflow
The synthesis of 2-(2,6-difluorophenyl)-2-methylpropanoic acid typically involves the

alkylation of a difluorobenzene derivative followed by hydrolysis. The subsequent

characterization relies on a combination of chromatographic and spectroscopic techniques to

confirm the structure and purity of the final product.
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Caption: General workflow for the synthesis and structural analysis of the target compound.
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Experimental Protocols
While specific validated protocols for this exact molecule are not publicly available, the

following methodologies are based on established chemical principles for analogous

compounds, such as the synthesis of related 2-arylpropionic acids.[4][5]

Synthesis Protocol: Alkylation and Hydrolysis
Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

Grignard Formation (Illustrative): Magnesium turnings are added to the flask with anhydrous

diethyl ether. A solution of 1,3-difluorobenzene in diethyl ether is added dropwise to initiate

the Grignard reagent formation.

Alkylation: The solution is cooled to 0°C. Methyl 2-bromo-2-methylpropanoate is dissolved in

anhydrous diethyl ether and added dropwise to the Grignard reagent. The reaction mixture is

then allowed to warm to room temperature and stirred for 12-18 hours.

Hydrolysis: The reaction is quenched by the slow addition of aqueous sodium hydroxide

solution (e.g., 2M NaOH). The mixture is heated to reflux for 4-6 hours to ensure complete

hydrolysis of the ester intermediate.

Workup and Extraction: After cooling, the aqueous layer is separated and washed with

diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified to a

pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic

acid product.[5] The crude product is extracted with an organic solvent like ethyl acetate (3x

volumes).

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The resulting solid is purified by

recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-
(2,6-Difluorophenyl)-2-methylpropanoic acid.

Spectroscopic Analysis Protocol
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Nuclear Magnetic Resonance (NMR): Samples are prepared by dissolving ~5-10 mg of the

purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing

tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired

on a standard NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: A small amount of the solid product is analyzed using an FT-IR

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum

is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined

using a mass spectrometer, typically with Electrospray Ionization (ESI) in negative mode to

deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.[6] High-resolution mass

spectrometry (HRMS) is used to confirm the elemental composition.

Predicted Spectroscopic Data
Due to the absence of experimentally derived public data, this section provides predicted

spectroscopic characteristics based on the molecule's structure and data from analogous

compounds.

Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.30 - 7.50 Multiplet 1H Aromatic C4-H

~6.90 - 7.10 Triplet 2H Aromatic C3-H, C5-H

~1.60 Singlet 6H Methyl (-C(CH₃)₂)

Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~180 - 185 Carboxylic Acid (C=O)

~160 - 164 (d, ¹JCF) Aromatic C2, C6 (Fluorine-bearing)

~130 - 133 (t, ³JCCF) Aromatic C4

~115 - 120 (t, ²JCCF) Aromatic C1

~111 - 114 (d, ²JCF) Aromatic C3, C5

~45 - 50 Quaternary Carbon (-C(CH₃)₂)

~25 - 30 Methyl Carbon (-C(CH₃)₂)

Predicted IR and MS Data
Technique Predicted Value Assignment

IR Spectroscopy 3300 - 2500 cm⁻¹ (broad)
O-H stretch (Carboxylic Acid)

[7][8]

~1700 cm⁻¹ (strong)
C=O stretch (Carboxylic Acid)

[7][8]

~1250 cm⁻¹ (strong) C-F stretch

Mass Spectrometry m/z ~199.05 [M-H]⁻ Deprotonated molecular ion

m/z ~200.06 [M]⁺
Molecular ion (less common in

ESI)[6]

Structural Elucidation Logic
The confirmation of the chemical structure is a deductive process where each spectroscopic

technique provides complementary information.
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Spectroscopic Data Input

Inferred Structural Information

MS Data
(m/z = 200.18)
[C₁₀H₁₀F₂O₂]

Confirms Molecular Formula

IR Data
(Broad ~3000 cm⁻¹)
(Strong ~1700 cm⁻¹)

Identifies -COOH Functional Group

¹H NMR Data
(Aromatic, Methyl,

Carboxylic Acid Protons)

Shows Proton Count & Connectivity

¹³C NMR Data
(Carbon Environments,

C-F Coupling)

Confirms Carbon Skeleton & F-Substitution

Final Structure Confirmed:
2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Click to download full resolution via product page

Caption: Logical workflow for deducing the final chemical structure from spectroscopic data.

Conclusion
2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a synthetically accessible building block

with significant potential in drug discovery and development. While public repositories currently

lack detailed experimental spectra, its structure can be reliably confirmed through standard

analytical techniques. The provided protocols and predicted data serve as a robust starting

point for researchers aiming to synthesize and utilize this compound in their work. The strategic

incorporation of the 2,6-difluorophenyl moiety is a key design element for enhancing the

pharmacokinetic properties of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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